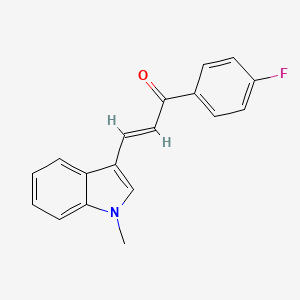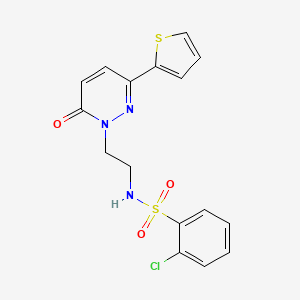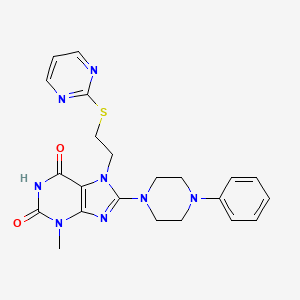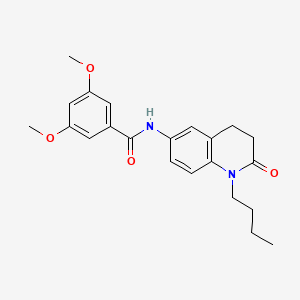![molecular formula C10H9N3O3S B3000906 4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid CAS No. 1864073-32-4](/img/structure/B3000906.png)
4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antifolate properties. The presence of a sulfanyl group and an oxazole ring in the compound suggests potential for interaction with various biological targets.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been described in the literature. For instance, a series of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase (TS), which is a key enzyme in the synthesis of thymidine for DNA replication . These compounds were synthesized from a key intermediate, 2-(pivaloylamino)-4-oxo-6-methylpyrrolo[2,3-d]-pyrimidine, by appending aryl thiols to the 5-position via an oxidative addition reaction . This method could potentially be adapted for the synthesis of "4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid" by using an appropriate oxazole thiol in the synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can significantly influence their biological activity. For example, the conformation of the pyrimidine ring can vary, as seen in sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, which adopt conformations intermediate between boat, screw-boat, and twist-boat forms . The presence of different substituents on the pyrimidine ring can lead to the formation of hydrogen-bonded ribbons and affect the overall molecular geometry, which in turn can influence the compound's interaction with biological targets .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including benzylation and nitrosation . These reactions can lead to the formation of polymorphs with different hydrogen bonding patterns and molecular arrangements . The reactivity of the sulfanyl group in "4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid" could be explored in similar reactions to yield novel derivatives with potentially enhanced biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of a sulfanyl group can increase the lipophilicity of the compound, which may affect its bioavailability and pharmacokinetics . The presence of an oxazole ring could also contribute to the compound's electronic properties and its ability to form hydrogen bonds, which are important for its interaction with biological targets.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Compounds similar to 4-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyrimidine-5-carboxylic acid are used in the synthesis of novel thiopyrimidine-glucuronide compounds with promising biological activities. These compounds are characterized by the formation of a dihydropyrimidine skeleton and installation of a pyrimidine ring with an amino group (R. Wanare, 2022).
Crystal Structure and Cytotoxic Activity
- New 4-thiopyrimidine derivatives, obtained from similar starting materials, have been characterized by their molecular structures using spectroscopies and single-crystal X-ray diffraction. Their cytotoxicity against various cell lines, including cancer cell lines, has been examined (Marcin Stolarczyk et al., 2018).
Synthesis of Sulfanyl Pyrimidin-4(3H)-one Derivatives
- Research on the synthesis of heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, which are structurally related, demonstrates a wide spectrum of biological activities including antimicrobial and anticancer properties (F. Bassyouni & O. Fathalla, 2013).
Conformationally Constrained Masked Cysteines
- Studies on the synthesis of 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives indicate the use of related compounds in preparing conformationally constrained masked cysteines, which have potential applications in biochemical and pharmaceutical research (F. Clerici, M. L. Gelmi, & D. Pocar, 1999).
Kinetic Studies
- Kinetic studies on the oxidation of related compounds like Ethyl-2-(methylthio) pyrimidine 5-carboxylate provide insights into reaction mechanisms, which are crucial in the development of synthetic pathways for pharmaceutical compounds (T. Padmini, M. Manju, & B. Sateesh, 2016).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives are known to impact a variety of biological pathways, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant pathways .
Result of Action
Oxazole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
4-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-6-2-7(16-13-6)4-17-9-8(10(14)15)3-11-5-12-9/h2-3,5H,4H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKUCUOQRMRYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CSC2=NC=NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B3000824.png)
![{2-[(methylsulfonyl)methyl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B3000825.png)

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3000827.png)


![2-isopropyl-5-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B3000834.png)
![2-({6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3000836.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B3000837.png)
![N-(2,4-difluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B3000838.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B3000840.png)

